molecular formula C17H17ClF2N2O3S B13370692 4-chloro-3-{[(2,4-difluorophenyl)sulfonyl]amino}-N-isobutylbenzamide

4-chloro-3-{[(2,4-difluorophenyl)sulfonyl]amino}-N-isobutylbenzamide

Cat. No.: B13370692
M. Wt: 402.8 g/mol
InChI Key: BCHSINVHCSEWHZ-UHFFFAOYSA-N
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Description

4-chloro-3-{[(2,4-difluorophenyl)sulfonyl]amino}-N-isobutylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzamide core, a difluorophenyl sulfonyl group, and an isobutyl side chain. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-chloro-3-{[(2,4-difluorophenyl)sulfonyl]amino}-N-isobutylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-chlorobenzoic acid with isobutylamine under appropriate conditions to form 4-chloro-N-isobutylbenzamide.

    Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the benzamide core using 2,4-difluorobenzenesulfonyl chloride in the presence of a suitable base, such as triethylamine, to yield the desired product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

4-chloro-3-{[(2,4-difluorophenyl)sulfonyl]amino}-N-isobutylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and sulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups and alter its chemical properties.

    Coupling Reactions: The benzamide core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-chloro-3-{[(2,4-difluorophenyl)sulfonyl]amino}-N-isobutylbenzamide has a wide range of scientific research applications:

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-{[(2,4-difluorophenyl)sulfonyl]amino}-N-isobutylbenzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The chloro and difluorophenyl groups can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects.

Comparison with Similar Compounds

4-chloro-3-{[(2,4-difluorophenyl)sulfonyl]amino}-N-isobutylbenzamide can be compared with other similar compounds, such as:

    4-chloro-3-{[(2,4-difluorophenyl)sulfonyl]amino}benzamide: Lacks the isobutyl side chain, which may affect its chemical and biological properties.

    4-chloro-3-{[(2,4-difluorophenyl)sulfonyl]amino}-N-methylbenzamide: Contains a methyl group instead of an isobutyl group, potentially altering its reactivity and biological activity.

    4-chloro-3-{[(2,4-difluorophenyl)sulfonyl]amino}-N-ethylbenzamide: Features an ethyl group, which may influence its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17ClF2N2O3S

Molecular Weight

402.8 g/mol

IUPAC Name

4-chloro-3-[(2,4-difluorophenyl)sulfonylamino]-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C17H17ClF2N2O3S/c1-10(2)9-21-17(23)11-3-5-13(18)15(7-11)22-26(24,25)16-6-4-12(19)8-14(16)20/h3-8,10,22H,9H2,1-2H3,(H,21,23)

InChI Key

BCHSINVHCSEWHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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